哌啶-1-甲酰胺醋酸盐

描述

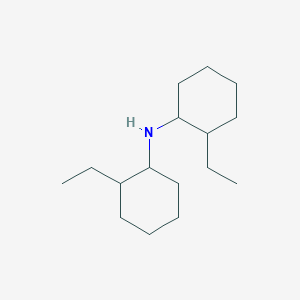

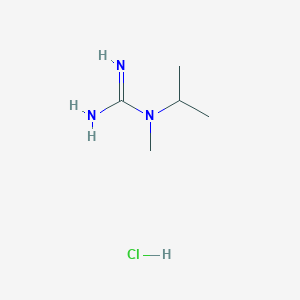

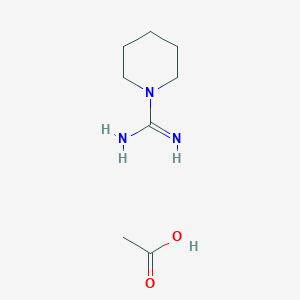

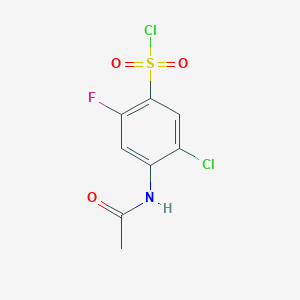

Piperidine-1-carboximidamide acetate is a chemical compound with the molecular formula C6 H13 N3 .C2 H4 O2 . It is used in life science research and has a molecular weight of 187.242 .

Synthesis Analysis

Piperidine derivatives can be synthesized through various methods. One such method involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Another approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . A specific synthesis of 1-Piperidine-carboxamidinium sulfate was prepared by heating one equivalent O-methylisourea sulfate with two equivalents of piperidine under reflux .Molecular Structure Analysis

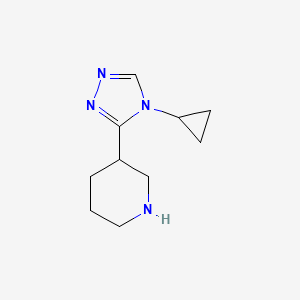

The C1–N1 bond in the title compound is 1.3090 (17) Å, indicating double bond character. The bond lengths C1–N2 = 1.3640 (17) Å and C1–N3 = 1.3773 (16) Å are elongated and characteristic . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives are formed through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .科学研究应用

HIV-1 抑制: Imamura 等人 (2006) 的一项研究发现了一种哌啶-4-甲酰胺衍生物 TAK-220,具有有效的抗 HIV-1 活性。该化合物显示出高的 CCR5 结合亲和力,并抑制了使用 CCR5 的 HIV-1 临床分离株的复制。

间变性淋巴瘤激酶抑制: Bryan 等人 (2012) 报告了 哌啶甲酰胺 作为间变性淋巴瘤激酶 (ALK) 的一种有效且选择性抑制剂,在癌症治疗中显示出潜力。

合成研究: Ge 等人 (1999) 证明了甲酰甲基哌啶-1-碳二硫代酸二乙基缩醛及其类似物的 高效合成,这可能对进一步的化学应用具有重要意义。

抗乙酰胆碱酯酶活性: Sugimoto 等人 (1990) 合成了具有显着抗乙酰胆碱酯酶活性的 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物,可用于治疗痴呆等疾病。

生长素释放肽逆激动剂: Orr 等人 (2015) 开发了 极性芳基和杂芳基螺氮杂环丁烷-哌啶乙酰胺 作为生长素释放肽逆激动剂,这可能对涉及生长激素调节的治疗产生影响。

行为和认知效应: Guzmán-Rodríguez 等人 (2021) 探讨了 1-Boc-哌啶-4-甲醛 对大鼠暴饮暴食行为和焦虑的影响,表明了潜在的治疗应用。

抗高血糖特性: Moustafa 等人 (2021) 评估了 源自氰酰胺的甲酰胺 在降低链脲佐菌素诱导的糖尿病的病理效应方面的潜力。

离子液体研究: Millán 等人 (2013) 研究了 对硝基苯乙酸酯与哌啶在各种离子液体中的反应,有助于更好地理解介质对化学反应的影响。

抗炎药开发: Burayk 等人 (2022)致力于发现 新的抗炎化合物,靶向环氧合酶,其中包括苯并咪唑哌啶和苯氧吡啶的衍生物。

哌啶生物碱的合成: Cossy 等人 (2002) 报告了 对映选择性合成 哌啶生物碱,展示了关键步骤,如烯丙基钛化反应和闭环或交叉复分解反应。

安全和危害

未来方向

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用机制

Target of Action

Piperidine-1-carboximidamide acetate is a compound that has been found to primarily target EGFR, BRAF, and CDK2 . These targets play significant roles in cellular processes such as cell proliferation and survival, making them crucial in the study of diseases like cancer .

Mode of Action

The interaction of Piperidine-1-carboximidamide acetate with its targets results in inhibition of these proteins . For instance, it has been found to inhibit EGFR with IC50 values ranging from 96 to 127nM . It also exhibits potent inhibitory activity against BRAFV600E and CDK2 . This inhibitory action disrupts the normal function of these proteins, leading to changes in cellular processes .

Biochemical Pathways

The action of Piperidine-1-carboximidamide acetate affects several biochemical pathways. By inhibiting EGFR, BRAF, and CDK2, it impacts pathways related to cell proliferation and survival . The downstream effects of this include a reduction in cancer cell proliferation, as evidenced by its antiproliferative activity against four cancer cell lines .

Result of Action

The molecular and cellular effects of Piperidine-1-carboximidamide acetate’s action are primarily seen in its antiproliferative activity. It has been found to be a potent inhibitor of cancer cell proliferation, with GI50 values of 44 and 35nM against four cancer cell lines . Additionally, it has demonstrated potent anti-CDK2 action with an IC50 value of 12nM, which is 1.5-fold more potent than the reference dinaciclib .

属性

IUPAC Name |

acetic acid;piperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.C2H4O2/c7-6(8)9-4-2-1-3-5-9;1-2(3)4/h1-5H2,(H3,7,8);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHXDIUIQYHKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCN(CC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679719 | |

| Record name | Acetic acid--piperidine-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92658-58-7 | |

| Record name | Acetic acid--piperidine-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride](/img/structure/B1421833.png)

![2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B1421839.png)

![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride](/img/structure/B1421843.png)

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B1421850.png)